molecular formula C21H14FN3O2S B5172251 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide

Cat. No. B5172251
M. Wt: 391.4 g/mol
InChI Key: MRXIIJAYFZUYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide, also known as BF-168, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of carbonothioylamino benzamides and has been found to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of various enzymes and signaling pathways. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been found to possess several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been found to possess low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide. One of the potential applications of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is in the treatment of cancer. Further studies are needed to investigate the potential of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide as a cancer therapeutic agent. In addition, the anti-inflammatory properties of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to investigate the potential of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide in these diseases. Finally, the development of more soluble analogs of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide can improve its efficacy and make it a more suitable candidate for clinical trials.
Conclusion:
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is a relatively simple and efficient process, and it has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Further studies are needed to investigate the potential of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to yield 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)aniline to yield the final product, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide. The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been reported in several scientific papers and has been found to be a relatively simple and efficient process.

Scientific Research Applications

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Several studies have reported the inhibitory effect of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide on the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2S/c22-15-10-8-13(9-11-15)19(26)25-21(28)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)27-20/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXIIJAYFZUYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea

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